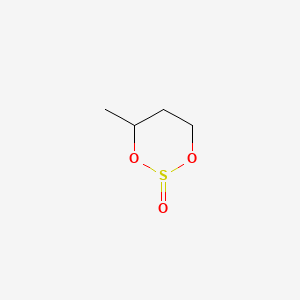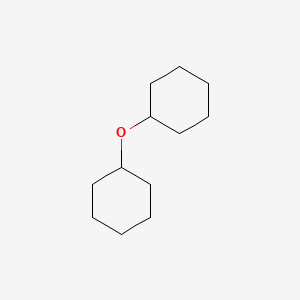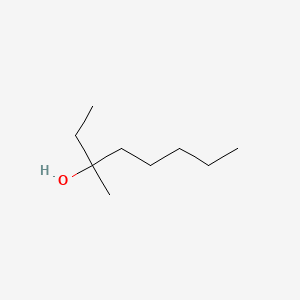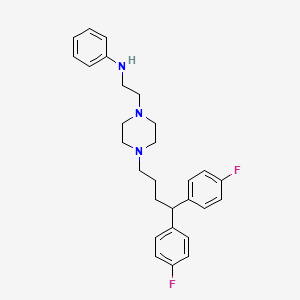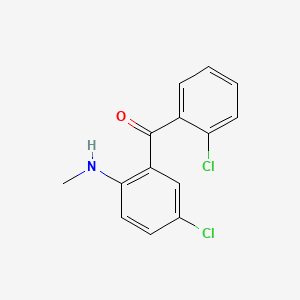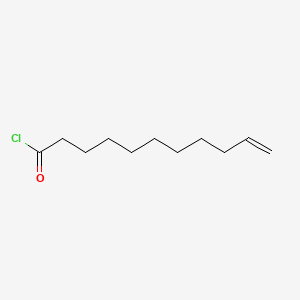
10-十一烯酰氯
描述
10-Undecenoyl chloride is a clear yellow liquid . It has been used as an acylating reagent in the synthesis of cellulose ω-carboxyalkanoates and poly (ethylene glycol)–lipid amphiphiles . It has also been used in the synthesis and modification of hyperbranched poly (glycidol) .
Synthesis Analysis
10-Undecenoyl chloride has been used as an acylating reagent in the synthesis of cellulose ω-carboxyalkanoates and poly (ethylene glycol)–lipid amphiphiles . It has also been used in the synthesis and modification of hyperbranched poly (glycidol) .Molecular Structure Analysis
The molecular formula of 10-Undecenoyl chloride is C11H19ClO . Its molecular weight is 202.72 .Chemical Reactions Analysis
10-Undecenoyl chloride has been used in various chemical reactions, particularly as an acylating reagent .Physical And Chemical Properties Analysis
10-Undecenoyl chloride is a clear yellow liquid . It has a boiling point of 120-122 °C at 10 mmHg , a density of 0.944 g/mL at 25 °C , and a refractive index of 1.454 .科学研究应用
聚合物修饰
10-十一烯酰氯已被用于修改聚合物以增强其性能。例如,它用于制备壳聚糖的混合衍生物,影响基于乙酰含量 (Senso, Oliveros & Minguillón, 2000) 的起始多糖的反应性。此外,它参与创建具有独特物理性质和降解行为的可持续聚酯,适用于各种应用 (Shearouse, Lillie, Reineke & Tolman, 2015)。
共聚物合成
10-十一烯酰氯在合成具有不同极性基团的丙烯共聚物方面发挥着重要作用,导致具有酸官能化的共聚物和具有不同分子性质的聚合物 (Kaya et al., 2001)。它还用于酯化聚乙烯醇以合成具有交联反应位点的聚合物 (Giménez et al., 1999)。
材料增强
该化合物对提高热固性材料的抗冲击性起着关键作用,通过添加经十一烯酰链修饰的超支化聚酯。这种应用展示了它在开发具有增强机械性能的材料中的实用性 (Flores et al., 2012)。
新型聚合物
10-十一烯酰氯用于创造具有独特性质的新型聚合物。例如,在合成聚[2-(10-十一烯酰氧基)乙基丙烯酸甲酯]中,它有助于开发具有特定热性能和紫外反应性的聚合物 (Jantas & Szocik, 2002)。它还用于生成具有不同化学稳定性的杂环官能化聚合物 (Sehlinger et al., 2014)。
热固性聚合物
在合成具有特定性质的热固性聚合物,如阻燃性和热稳定性方面的应用,是10-十一烯酰氯实用性的另一个关键领域 (Lligadas et al., 2006)。
其他应用
其用途延伸到其他领域,如制备各种脂肪烷酸酯和在生物医学领域,特别是在控释机制中,例如在含有银离子和10-十一烯酸的共混聚合膜中同时释放 (Ahmad & Rauf, 2003),(Nechifor et al., 2022)。
安全和危害
10-Undecenoyl chloride is a dangerous substance. It causes severe skin burns and eye damage . It may be corrosive to metals . It is advised to wear protective gloves, protective clothing, eye protection, and face protection when handling this substance . In case of contact with skin or eyes, rinse cautiously with water for several minutes . If swallowed, do not induce vomiting and immediately call a poison center or doctor .
属性
IUPAC Name |
undec-10-enoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClO/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2H,1,3-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFGYVZYLMNXGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5068106 | |
| Record name | 10-Undecenoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5068106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Undecenoyl chloride | |
CAS RN |
38460-95-6 | |
| Record name | 10-Undecenoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38460-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Undecenoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038460956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-UNDECENOYL CHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155178 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 10-Undecenoyl chloride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 10-Undecenoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5068106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Undec-10-enoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.029 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 10-Undecenoyl chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66H2RF37V6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


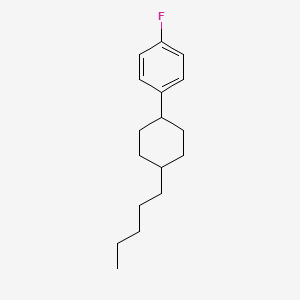
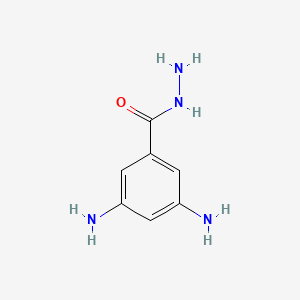
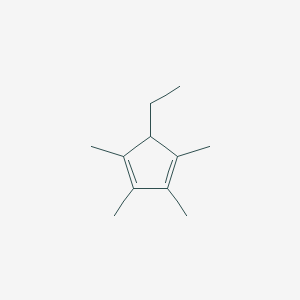
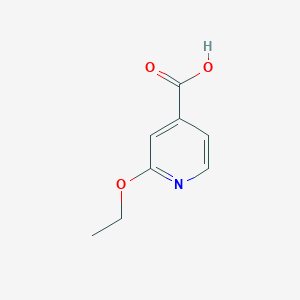
![Methyl benzo[d]thiazole-6-carboxylate](/img/structure/B1583024.png)
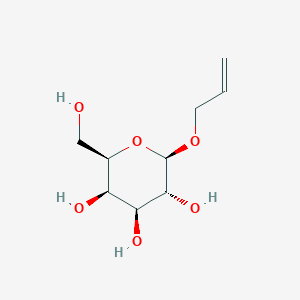
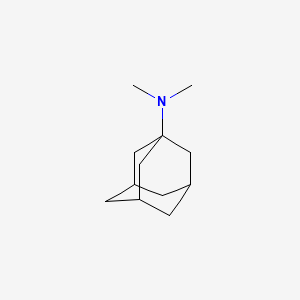
![1,4-Dioxaspiro[4.5]decan-2-ylmethanol](/img/structure/B1583032.png)
